![molecular formula C19H28N2O5 B14073538 benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by its complex structure, which includes a benzyl group, a carbamate group, and a hexyl chain with a tert-butyl ester. It is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate typically involves multiple steps. One common method starts with the protection of the amino group using a tert-butyl carbamate. The protected amino group is then reacted with a benzyl chloroformate to form the benzyl carbamate. The hexyl chain is introduced through a series of reactions involving the formation of an amide bond and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate
- Benzyl N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
- N-(1-(benzyloxy)-2-methylpropan-2-yl)-4-bromoaniline
Uniqueness
Benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester and the hexyl chain differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H28N2O5 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate |
InChI |
InChI=1S/C19H28N2O5/c1-14(22)16(21-18(24)26-19(2,3)4)11-8-12-20-17(23)25-13-15-9-6-5-7-10-15/h5-7,9-10,16H,8,11-13H2,1-4H3,(H,20,23)(H,21,24) |
InChI Key |
FCNWMZLRKYKUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate](/img/structure/B14073464.png)
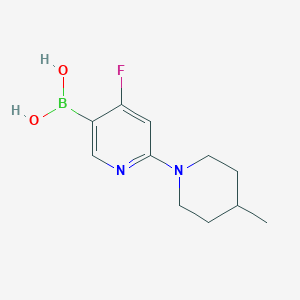

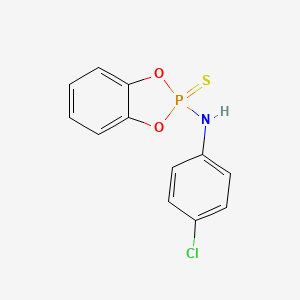
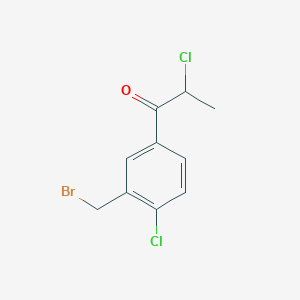
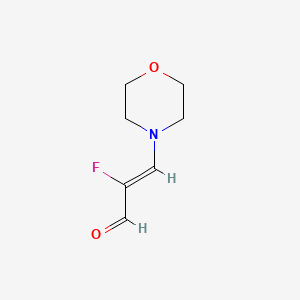


![4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B14073509.png)
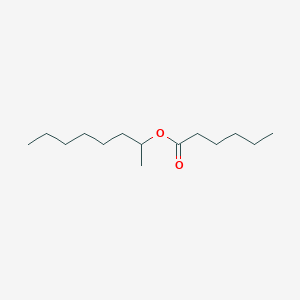

![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)
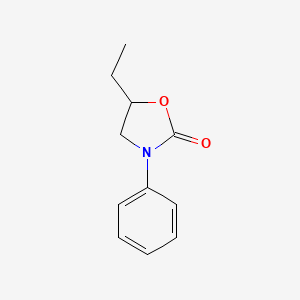
![(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14073537.png)
